An In-depth Technical Guide to Aminooxy-PEG3-NH-Boc: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Aminooxy-PEG3-NH-Boc: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Aminooxy-PEG3-NH-Boc, a heterobifunctional linker, is a pivotal tool in modern bioconjugation and drug development. Its unique architecture, featuring a terminal aminooxy group and a Boc-protected amine connected by a three-unit polyethylene glycol (PEG) spacer, enables the sequential and site-specific conjugation of molecules. This guide provides a comprehensive overview of its structure, properties, and key applications, complete with detailed experimental protocols and visualizations to facilitate its effective use in research and development.
Core Structure and Properties
Aminooxy-PEG3-NH-Boc is characterized by its distinct functional ends. The aminooxy group (-ONH2) offers a highly selective handle for reaction with aldehydes and ketones to form stable oxime bonds.[1][2] The other terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions to reveal the reactive amine for subsequent conjugation.[3][4] The intervening PEG3 linker enhances the aqueous solubility and biocompatibility of the resulting conjugates.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Aminooxy-PEG3-NH-Boc is presented in the table below. These properties are essential for designing and executing successful conjugation experiments.
| Property | Value | Reference(s) |
| Chemical Name | Aminooxy-PEG3-NH-Boc | [1] |
| Synonyms | Aminooxy-PEG3-C2-NH-Boc | [1] |
| CAS Number | 2062663-65-2 | [1] |
| Molecular Formula | C13H28N2O6 | [1] |
| Molecular Weight | 308.4 g/mol | [1][2] |
| Appearance | Typically a colorless to light yellow oil/liquid | [5] |
| Purity | ≥95% - 98% | [2] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [5] |
| Storage Conditions | -20°C for long-term stability | [1][5] |
Structural Diagram
The chemical structure of Aminooxy-PEG3-NH-Boc is depicted below, illustrating the arrangement of its key functional groups.
Key Reactions and Experimental Protocols
The utility of Aminooxy-PEG3-NH-Boc stems from its two distinct reactive moieties, which allow for a modular and controlled approach to the synthesis of complex bioconjugates. The two primary reactions involving this linker are Boc deprotection and oxime ligation.
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[4] This allows for the unmasking of the primary amine at a desired stage of the synthesis.
Experimental Protocol: Boc Deprotection of Aminooxy-PEG3-NH-Boc
Objective: To remove the Boc protecting group to yield the free primary amine.
Materials:
-
Aminooxy-PEG3-NH-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Toluene
Procedure:
-
Dissolve Aminooxy-PEG3-NH-Boc in anhydrous DCM in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
If the substrate is sensitive to the tert-butyl cation generated during deprotection, add TIS (2.5-5% v/v) to the solution.[4]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[4]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times.[4]
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.
Oxime Ligation
The deprotected aminooxy group is highly chemoselective for aldehydes and ketones, reacting to form a stable oxime bond.[6] This reaction, known as oxime ligation, proceeds efficiently under mild, often aqueous, conditions and is a cornerstone of bioconjugation.[5]
Experimental Protocol: Oxime Ligation
Objective: To conjugate the aminooxy group of the linker to an aldehyde- or ketone-containing molecule.
Materials:
-
Aminooxy-PEG3-NH2 (from Boc deprotection)
-
Aldehyde- or ketone-containing molecule
-
Reaction Buffer: Aniline-containing buffer (e.g., 100 mM aniline in phosphate buffer, pH 6.0) or acetate buffer (pH 4.5-5.5).[5]
-
Organic co-solvent (e.g., DMSO or DMF) if the carbonyl-containing molecule has limited aqueous solubility.
-
Purification system (e.g., HPLC, silica gel chromatography).
Procedure:
-
Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer. If necessary, use a minimal amount of an organic co-solvent to achieve dissolution.
-
Add a 1.2 to 2-fold molar excess of the deprotected Aminooxy-PEG3-NH2 to the solution.[5]
-
Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or HPLC.[5]
-
The use of aniline as a catalyst can significantly accelerate the reaction rate.[5]
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, DCM).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by HPLC or silica gel chromatography.
Applications in Drug Development
Aminooxy-PEG3-NH-Boc is a versatile linker with significant applications in the development of advanced therapeutics, most notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[7][8] The linker plays a critical role in the efficacy of a PROTAC by dictating the spatial orientation of the two ligands.
Workflow for PROTAC Synthesis using Aminooxy-PEG3-NH-Boc
The orthogonal reactivity of Aminooxy-PEG3-NH-Boc allows for a modular and efficient approach to PROTAC synthesis.
Antibody-Drug Conjugate (ADC) Development
ADCs are targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker is a critical component that influences the stability and efficacy of the ADC. The hydrophilic PEG spacer of Aminooxy-PEG3-NH-Boc can improve the physicochemical properties of ADCs, particularly when working with hydrophobic payloads.[9]
Signaling Pathway of an ADC
The following diagram illustrates the general mechanism of action for an ADC.
Conclusion
Aminooxy-PEG3-NH-Boc is a highly valuable and versatile bifunctional linker for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, enables the straightforward and efficient synthesis of complex biomolecular conjugates, including ADCs and PROTACs. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of this powerful chemical tool in the development of next-generation therapeutics and research reagents.
References
- 1. Aminooxy-PEG3-NH-Boc,Aminooxy-PEG3-C2-NH-Boc-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
